25-HydroxyluMisterol3

Description

Properties

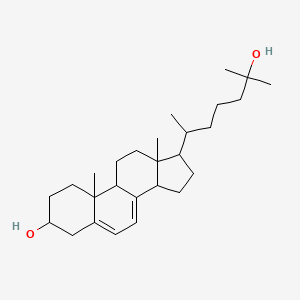

IUPAC Name |

17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFYNCJHSCTBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Conversion of Hydroxylumisterol3 Compounds

Endogenous Production Pathways

Endogenous synthesis of hydroxylumisterol3 compounds occurs through the action of specific mitochondrial cytochrome P450 enzymes, which hydroxylate the L3 molecule at different positions on its side chain.

The cytochrome P450 side-chain cleavage enzyme, CYP11A1, traditionally known for converting cholesterol to pregnenolone, also actively metabolizes lumisterol3. nih.govnih.gov This enzyme initiates the metabolism of L3 through a process of sequential hydroxylation of its side chain. researchgate.net The reaction involves adding hydroxyl groups at specific carbons, leading to a variety of metabolites. researchgate.net

Incubating L3 with either bovine or human CYP11A1 results in three major products and several minor ones. nih.gov The primary sites of initial hydroxylation by CYP11A1 are carbon 22 (C22) and carbon 24 (C24). nih.gov This leads to the formation of 22-hydroxylumisterol3 (22(OH)L3) and 24-hydroxylumisterol3 (24(OH)L3). nih.govnih.gov Subsequently, 22(OH)L3 can be further hydroxylated at C20 to produce 20,22-dihydroxylumisterol3 (20,22(OH)2L3). nih.govnih.gov In some instances, the side chain undergoes cleavage, yielding pregnalumisterol. nih.gov The catalytic efficiency of purified bovine CYP11A1 for metabolizing L3 is approximately 20% of that for cholesterol. researchgate.netdaneshyari.com Studies using pig adrenal gland fragments have confirmed that these CYP11A1-catalyzed reactions can occur in vivo, producing the same hydroxylated metabolites. nih.govnih.gov

It is important to note that hydroxylation at C25, to form 25-hydroxylumisterol3, is not a product of CYP11A1 activity on lumisterol3. nih.govnih.gov

Table 1: Major Metabolites of Lumisterol3 via CYP11A1 Action

| Substrate | Enzyme | Major Products |

|---|---|---|

| Lumisterol3 (L3) | CYP11A1 | 22-hydroxylumisterol3 (22(OH)L3) |

| Lumisterol3 (L3) | CYP11A1 | 24-hydroxylumisterol3 (24(OH)L3) |

| 22-hydroxylumisterol3 (22(OH)L3) | CYP11A1 | 20,22-dihydroxylumisterol3 (20,22(OH)2L3) |

While CYP11A1 generates a range of hydroxylumisterols, the formation of this compound (25(OH)L3) is catalyzed by a different mitochondrial enzyme, CYP27A1. nih.gov This enzyme, also known as sterol 27-hydroxylase, is highly expressed in the liver and is involved in bile acid synthesis. nih.gov

Research demonstrates that purified human CYP27A1 efficiently metabolizes L3, yielding three major products identified as 25(OH)L3, (25R)-27-hydroxyL3, and (25S)-27-hydroxyL3. nih.gov The same products were observed when L3 was incubated with mouse liver mitochondria, which contain CYP27A1. nih.gov The catalytic efficiency (kcat/Km) of CYP27A1 for the metabolism of L3 was found to be 260-fold higher than its efficiency for metabolizing vitamin D3, indicating that L3 is a highly favored substrate for this enzyme. nih.gov This supports the role of L3 as a prohormone that can be activated through CYP-dependent hydroxylations, specifically by CYP27A1 to produce 25-hydroxylated and 27-hydroxylated metabolites. nih.gov

Table 2: Metabolites of Lumisterol3 via CYP27A1 Action

| Substrate | Enzyme | Major Products |

|---|---|---|

| Lumisterol3 (L3) | CYP27A1 | This compound (25(OH)L3) |

| Lumisterol3 (L3) | CYP27A1 | (25R)-27-hydroxylumisterol3 |

Enzymatic Synthesis Methodologies for Hydroxylumisterol3 Analogs

The targeted synthesis of specific hydroxylumisterol3 analogs for research and potential therapeutic development often employs enzymatic methods, leveraging the specificity of cytochrome P450 enzymes.

Recombinant CYP11A1 is a valuable tool for the enzymatic synthesis of specific L3 derivatives. nih.govoup.com Researchers have successfully used both purified bovine and human recombinant CYP11A1 to produce hydroxylumisterol3 analogs that are otherwise difficult to obtain through chemical synthesis. nih.govnih.gov For example, 24-hydroxylumisterol3 has been enzymatically synthesized using recombinant CYP11A1 for studies investigating its biological properties. nih.govoup.com This biotechnological approach allows for the controlled production of specific metabolites, such as 22(OH)L3 and 20,22(OH)2L3, by providing L3 as a substrate to the recombinant enzyme system. nih.gov This method has been crucial for identifying the structures of these metabolites and enabling further investigation into their functions. nih.govdaneshyari.com

Table 3: Example of Enzymatic Synthesis of a Hydroxylumisterol3 Analog

| Enzyme System | Substrate | Synthesized Product |

|---|---|---|

| Recombinant CYP11A1 | Lumisterol3 (L3) | 24-hydroxylumisterol3 (24(OH)L3) nih.govoup.com |

| Recombinant CYP11A1 | Lumisterol3 (L3) | 22-hydroxylumisterol3 (22(OH)L3) nih.govdaneshyari.com |

Molecular and Cellular Mechanisms of Hydroxylumisterol3 Action

Regulation of Cellular Bioenergetics by 25-Hydroxylumisterol3

Impact on Adenosine Triphosphate (ATP) Levels and Energy Availability

DNA repair is an energy-intensive process, requiring a sufficient supply of Adenosine Triphosphate (ATP). mdpi.com Following cellular stress, such as exposure to UV radiation, ATP levels in keratinocytes can be significantly reduced. mdpi.com Treatment with this compound (also referred to as 24(OH)L3) has been shown to counteract this effect. In studies on UV-irradiated human primary keratinocytes, the application of this compound immediately after UV exposure significantly increased ATP levels when measured 1.5 hours later. mdpi.comexplorationpub.com This enhancement of energy availability is a crucial factor in facilitating cellular repair mechanisms following damage. mdpi.comexplorationpub.comresearchgate.net The increase in ATP levels supports the energy-demanding process of unscheduled DNA synthesis, a key part of DNA repair. mdpi.comresearchgate.net

Table 1: Effect of this compound on ATP Levels in UV-Irradiated Keratinocytes

| Treatment Group | Effect on ATP Levels (vs. UV-irradiated vehicle) | Statistical Significance | Source |

| UV + this compound | Increased | p < 0.05 | explorationpub.com, mdpi.com |

| Non-Irradiated + this compound | No Significant Change | - | mdpi.com |

Modulation of Glycolysis and Extracellular Acidification Rate

The increase in energy availability driven by this compound is linked to the modulation of cellular metabolic pathways, particularly glycolysis. mdpi.com Studies have demonstrated that the reduction in DNA damage by this compound is, at least in part, a result of increased energy availability via enhanced glycolysis. mdpi.comresearchgate.net The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR), as the production and extrusion of lactate (B86563) during glycolysis acidifies the surrounding medium. sickkids.ca Research has confirmed that treatment with this compound leads to a considerable increase in the ECAR in keratinocytes. explorationpub.com This shift towards glycolysis provides the necessary energy for DNA repair processes when other energy pathways, like oxidative phosphorylation, may be compromised by cellular damage. researchgate.net

Table 2: Modulation of Cellular Metabolism by this compound

| Metabolic Parameter | Effect of this compound Treatment | Source |

| Glycolysis | Enhanced | mdpi.com, researchgate.net |

| Extracellular Acidification Rate (ECAR) | Increased | explorationpub.com |

Influence on Oxygen Consumption Rates in Cells

Cellular oxygen consumption is primarily associated with mitochondrial respiration for ATP production. nih.gov However, cellular stress and certain treatments can alter this process. Research has shown that treatment with compounds structurally related to this compound, such as 1,25-dihydroxyvitamin D3, reduced oxygen consumption rates in both UV-exposed and non-exposed human keratinocytes. researchgate.netresearchgate.net Further reports indicate that this compound exhibits similar effects, suggesting a mechanism that involves the modulation of mitochondrial activity. researchgate.netresearchgate.net This reduction in oxygen consumption may be part of a broader cellular strategy to manage resources and mitigate oxidative stress following damage like UV exposure. researchgate.net

Modulation of DNA Damage and Repair Processes by this compound

Exposure to ultraviolet (UV) radiation induces various forms of DNA damage, including the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. mdpi.comexplorationpub.com The accumulation of such damage can lead to mutations and skin cancer if not properly repaired. nih.govibs.re.krclinicsinoncology.com this compound has demonstrated significant protective properties by modulating these processes. Treatment with this compound immediately after UV irradiation has been found to significantly reduce the levels of both UV-induced CPDs and 8-OHdG in human keratinocytes. mdpi.comexplorationpub.com

This reduction in DNA lesions is attributed, in part, to an enhancement of the cell's own repair mechanisms. mdpi.comresearchgate.net The compound was shown to increase unscheduled DNA synthesis (UDS), which is a direct measure of nucleotide excision repair (NER) activity. mdpi.com The increased availability of ATP and the upregulation of glycolysis by this compound provide the necessary fuel for these energy-dependent repair pathways to function effectively. mdpi.comresearchgate.net

Table 3: Effect of this compound on UV-Induced DNA Damage

| Type of DNA Damage | Effect of this compound Treatment | Statistical Significance | Source |

| Cyclobutane Pyrimidine Dimers (CPDs) | Significantly Reduced | p < 0.01 | explorationpub.com |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly Reduced | p < 0.05 | explorationpub.com |

| Unscheduled DNA Synthesis (UDS) | Significantly Increased | p < 0.0001 | mdpi.com |

Attenuation of UV-Induced Cyclobutane Pyrimidine Dimers (CPDs)

Exposure to UVB radiation directly damages DNA, leading to the formation of photolesions such as cis-syn cyclobutane pyrimidine dimers (CPDs), which are the most common type of UV-induced DNA damage. nih.govspandidos-publications.comcore.ac.uk Research on human primary keratinocytes has shown that treatment with Hydroxylumisterol3 immediately following UV irradiation significantly attenuates the levels of these harmful dimers. nih.govnih.gov The reduction of CPDs is a critical step in preventing mutations that can lead to skin cancer. nih.gov

Studies have demonstrated that Hydroxylumisterol3 reduces UV-induced CPDs in a concentration-dependent manner. nih.gov In experiments with cultured human keratinocytes, significant reductions were observed at concentrations of 1 x 10⁻¹⁰ M and higher. nih.gov While its efficacy is comparable to the hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], in keratinocytes, some studies in ex vivo skin explants suggest that 1,25(OH)₂D₃ may be more potent. nih.govnih.gov The reduction in CPDs is a key indicator of the compound's photoprotective capabilities. nih.govscispace.com

Table 1: Effect of Hydroxylumisterol3 on UV-Induced DNA Damage in Human Primary Keratinocytes

| DNA Lesion | Concentration | Outcome | Significance |

| Cyclobutane Pyrimidine Dimers (CPDs) | ≥ 1x10⁻¹⁰ M | Significant Reduction | p < 0.01 |

| 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG) | ≥ 1x10⁻¹⁰ M | Significant Reduction | p < 0.05 |

| 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG) | ≥ 1x10⁻⁹ M | Significant Reduction | p < 0.001 |

| Data derived from studies on UV-irradiated human primary keratinocytes treated with 24-Hydroxylumisterol3. nih.gov |

Reduction of Oxidative DNA Damage (e.g., 8-Oxo-7,8-dihydro-2'-deoxyguanosine)

Beyond direct DNA damage, UV radiation also induces indirect damage through the generation of reactive oxygen species (ROS), which can oxidize DNA bases. nih.govoatext.com A major product of this oxidative damage is 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG or 8-oxo-dG), a well-established biomarker for oxidative stress and mutagenesis. nih.govfrontiersin.orgresearchgate.net

Hydroxylumisterol3 has been shown to effectively reduce the levels of UV-induced 8-OHdG in human keratinocytes. nih.govnih.gov Similar to its effect on CPDs, this reduction is concentration-dependent, with significant effects observed at concentrations of 1 x 10⁻¹⁰ M and greater. nih.gov This action highlights the compound's dual role in mitigating both direct and indirect forms of UV-induced DNA damage, thereby safeguarding the genome from multiple angles. nih.govnih.gov

Promotion of Unscheduled DNA Synthesis (UDS)

A key mechanism behind the protective effects of Hydroxylumisterol3 is its ability to enhance DNA repair processes. nih.gov One measure of this activity is unscheduled DNA synthesis (UDS), which reflects the process of nucleotide excision repair (NER) outside of the normal S-phase of the cell cycle. nih.govmdpi.com In quiescent, UV-irradiated human primary keratinocytes, treatment with Hydroxylumisterol3 leads to a significant increase in the incidence of UDS (p < 0.0001) compared to untreated cells. nih.gov This promotion of UDS indicates an accelerated rate of DNA repair, which is crucial for removing photolesions like CPDs before they can be fixed as permanent mutations. nih.govmdpi.com This enhanced repair activity is linked, in part, to an increase in energy availability for the metabolically demanding process of DNA repair. nih.gov

Upregulation of DNA Damage Recognition Proteins (e.g., Xeroderma Pigmentosum Complementation Group A - XPA)

The efficiency of the nucleotide excision repair (NER) pathway is dependent on the coordinated action of numerous proteins. A critical initial step is the recognition of the DNA lesion. Hydroxylumisterol3 contributes to photoprotection by increasing the presence of key DNA damage recognition proteins, such as Xeroderma Pigmentosum Complementation Group A (XPA). nih.govnih.gov XPA plays an essential role in verifying the presence of DNA damage and acts as a scaffold to assemble the subsequent repair machinery at the lesion site. By upregulating proteins like XPA, Hydroxylumisterol3 enhances the cell's capacity to initiate the NER pathway, leading to more efficient removal of CPDs and other bulky lesions. nih.govnih.gov

Antioxidant and Anti-Inflammatory Activities of Hydroxylumisterol3

Suppression of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Following UV radiation, this pathway is activated, leading to the expression of pro-inflammatory cytokines and contributing to the inflammatory response seen in sunburn. explorationpub.com Hydroxylumisterol3 and other related lumisterol (B196343) derivatives have been found to exert anti-inflammatory effects by suppressing this pathway. mdpi.com

Research shows that treatment with these compounds significantly decreases the expression of the RELA gene, which codes for the p65 subunit of NF-κB, in UVB-irradiated keratinocytes. mdpi.com Furthermore, these derivatives reduce the translocation of the active NF-κB p65 protein into the nucleus and increase the levels of its inhibitor, IκB-α, in the cytoplasm. mdpi.com By inhibiting the NF-κB signaling cascade, Hydroxylumisterol3 helps to quell the UV-induced inflammatory response in skin cells. mdpi.com

Table 2: Effect of Hydroxylumisterol Derivatives on Inflammatory Gene Expression in UVB-Irradiated Keratinocytes

| Gene | Function | Effect of Treatment |

| RELA | NF-κB p65 subunit | Significantly Decreased Expression |

| IL-6 | Pro-inflammatory Cytokine | Inhibited Expression |

| IL-24 | Pro-inflammatory Cytokine | Inhibited Expression |

| CCL20 | Chemokine | Inhibited Expression |

| CXCL1 | Chemokine | Inhibited Expression |

| Data derived from studies on human keratinocytes treated with lumisterol derivatives, including 24-Hydroxylumisterol3, following UVB exposure. explorationpub.commdpi.com |

Modulation of Inflammatory Cytokine Expression

This compound, along with other lumisterol derivatives, demonstrates significant anti-inflammatory activity by modulating the expression of various inflammatory cytokines. Research indicates that these compounds can suppress the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. By inhibiting the expression of NF-κB p65 and increasing the expression of its inhibitor, IκBα, hydroxylumisterols effectively reduce the downstream production of pro-inflammatory cytokines. researchgate.net

Studies have shown a marked reduction in the levels of several key inflammatory mediators in keratinocytes treated with hydroxylumisterols. This includes a decrease in Interleukin-17 (IL-17), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The modulation of these cytokines is a crucial aspect of the photoprotective and anti-inflammatory properties of these compounds. researchgate.netmedsci.org This activity is not only observed in the context of UV-induced inflammation but also in broader inflammatory responses, highlighting the potential of these compounds in regulating skin inflammation. plos.orgnih.gov

| Cytokine | Effect of Hydroxylumisterol3 Treatment | Associated Pathway |

|---|---|---|

| Interleukin-17 (IL-17) | Reduced Expression | NF-κB |

| Interferon-gamma (IFN-γ) | Reduced Expression | NF-κB |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Expression | NF-κB |

Cell Proliferation and Differentiation Modulation by Hydroxylumisterol3

Effects on Epidermal Keratinocyte Proliferation

This compound and its related compounds, such as 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3), have been shown to inhibit the proliferation of epidermal keratinocytes. uva.nl This inhibitory effect on proliferation is a key aspect of their mechanism of action in the skin, contributing to the maintenance of epidermal homeostasis. The regulation of keratinocyte proliferation is critical in preventing hyperproliferative skin disorders. nih.gov The actions of these compounds are, in part, mediated through the vitamin D receptor (VDR), as their effects on reducing UV-induced DNA damage, a process linked to proliferation control, are abolished when the VDR is knocked down. mdpi.com

| Compound | Effect on Keratinocyte Proliferation | Reference |

|---|---|---|

| This compound | Inhibition | uva.nl |

| 20S-hydroxytachysterol3 | Inhibition | uva.nl |

| 25-hydroxytachysterol3 | Inhibition | uva.nl |

Promotion of Epidermal Differentiation

In addition to inhibiting proliferation, this compound actively promotes the differentiation of epidermal keratinocytes. researchgate.net This is a vital process for skin repair and regeneration, ensuring the proper formation of the epidermal barrier. researchgate.netthermofisher.com The pro-differentiation effects are evidenced by the upregulation of key differentiation markers in keratinocytes. researchgate.net

Treatment with hydroxylumisterols leads to a significant increase in the expression of involucrin (B1238512) (IVL), a protein crucial for the terminal differentiation of keratinocytes. researchgate.net This has been observed through both mRNA and protein level analysis in non-irradiated and UVB-irradiated cells. researchgate.net Furthermore, these compounds have been shown to increase the expression of other differentiation-associated genes such as Keratin 10 (KRT10). researchgate.net This promotion of differentiation is a fundamental component of the protective effects of hydroxylumisterols against skin damage. medsci.org

| Differentiation Marker | Effect of Hydroxylumisterol3 Treatment | Significance |

|---|---|---|

| Involucrin (IVL) | Strongly stimulated expression | Marker of terminal keratinocyte differentiation. researchgate.net |

| Keratin 10 (KRT10) | Upregulated mRNA levels | Key gene involved in the differentiation process. researchgate.net |

Signal Transduction Pathway Modulation by Hydroxylumisterol3

Regulation of Cyclic AMP Response Element Binding Protein (CREB) Phosphorylation

This compound is implicated in the regulation of the Cyclic AMP Response Element Binding Protein (CREB), a transcription factor involved in numerous cellular processes, including proliferation and survival. waocp.org Research has demonstrated that the hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), can reduce the phosphorylation of CREB. uva.nlmdpi.com This reduction in CREB phosphorylation is a significant mechanism, as it has been linked to the inhibition of skin carcinogenesis following chronic UV exposure. uva.nlmdpi.com

Given that 24-hydroxylumisterol3 shows protective effects against UV-induced DNA damage similar to 1,25(OH)2D3, and that these effects are dependent on the vitamin D receptor (VDR), it is suggested that this compound also modulates CREB phosphorylation through VDR-mediated pathways. uva.nlmdpi.com The transcriptional activity of CREB is largely dependent on its phosphorylation at serine 133, a process influenced by various signaling cascades. waocp.org

| Compound | Effect on CREB Phosphorylation | Implication |

|---|---|---|

| 1,25(OH)2D3 | Reduced | Inhibition of skin carcinogenesis. uva.nlmdpi.com |

| This compound (inferred) | Reduced | Contributes to photoprotective effects. uva.nlmdpi.com |

Effects on Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. waocp.org While direct studies on this compound are limited, the actions of the closely related 1,25(OH)2D3 provide significant insight. 1,25(OH)2D3 has been shown to cause a rapid and sustained activation of ERK in various cell types. uva.nl

The consequences of this ERK activation on the transcriptional activity of the Vitamin D Receptor (VDR) appear to be cell-specific and dependent on the Retinoid X Receptor (RXR) isoform present. uva.nl For instance, in cells where RXRα is the primary partner for VDR, ERK activation attenuates VDR's transcriptional activity. Conversely, in cells utilizing RXRγ, ERK activation enhances it. uva.nl Furthermore, UV radiation is known to increase ERK phosphorylation, which can exacerbate DNA damage. researchgate.net Given that inhibitors of ERK phosphorylation have been shown to reduce UV-induced DNA damage, and that hydroxylumisterols are protective in this context, it is plausible that this compound exerts some of its protective effects through the modulation of the ERK signaling pathway. researchgate.netmdpi.com

| Condition | Effect on ERK Phosphorylation | Context/Implication |

|---|---|---|

| Treatment with 1,25(OH)2D3 | Rapid and sustained activation | Cell-specific modulation of VDR activity. uva.nl |

| UV Radiation Exposure | Increased | Contributes to DNA damage. researchgate.net |

| Inhibition of ERK Phosphorylation | Reduced | Decreased UV-induced DNA damage. researchgate.net |

Impact on Poly(ADP-ribose) Polymerase-1 (PARP-1) Activity

The molecular and cellular engagement of this compound with Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair and cellular stress responses, is an area of growing scientific inquiry. While direct enzymatic assays on this compound's effect on PARP-1 are not extensively detailed in current literature, the activities of structurally related vitamin D compounds provide a strong basis for understanding its potential mechanisms. The hormonally active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), has been identified as an inhibitor of PARP-1. nih.govmedsci.org This inhibitory action is believed to contribute to the anti-inflammatory and photoprotective effects of vitamin D compounds. nih.govnih.gov

Research on vitamin D analogs suggests that their impact on PARP-1 is multifaceted. The active metabolite, 1,25(OH)2D3, has been shown to directly inhibit the activity of isolated human PARP-1 in a dose-dependent manner. nih.gov Furthermore, in cellular models, 1,25(OH)2D3 and its precursors can suppress PARP-1 activation induced by stressors like UV irradiation. nih.govmdpi.com This suggests that this compound, as a hydroxylated derivative of the vitamin D3 isomer lumisterol, may exert similar effects.

One of the proposed indirect mechanisms for PARP-1 inhibition by vitamin D compounds involves the modulation of upstream signaling pathways. For instance, 1,25(OH)2D3 has been observed to reduce the phosphorylation of extracellular signal-regulated kinase (ERK). mdpi.com Activated ERK can increase PARP-1 activity; therefore, by inhibiting ERK phosphorylation, vitamin D analogs can lead to a downstream suppression of PARP-1. mdpi.com Given that lumisterol and its hydroxylated derivatives are known to possess biological activity, including the regulation of cellular proliferation and differentiation, it is plausible that they share this modulatory pathway. nih.govmdpi.com

The overactivation of PARP-1 in response to significant DNA damage can lead to the depletion of cellular NAD+ and ATP, ultimately culminating in cell death. mdpi.comexplorationpub.com By inhibiting PARP-1, compounds like 1,25(OH)2D3 may help preserve cellular energy stores, thereby facilitating more efficient DNA repair and promoting cell survival under conditions of moderate stress. mdpi.com The protective effects of lumisterol derivatives against UVB-induced DNA damage have been documented, a function that aligns with the potential modulation of PARP-1 activity. nih.govnih.gov

While direct evidence is still emerging, the established actions of closely related vitamin D metabolites provide a compelling framework for the putative impact of this compound on PARP-1. It is hypothesized that this compound may contribute to cellular homeostasis and protection against DNA damage through the direct or indirect inhibition of PARP-1 activity.

Research Findings on PARP-1 Inhibition by Related Compounds

| Compound | Cell/System Type | Observed Effect on PARP-1 | Citation |

|---|---|---|---|

| 1,25-dihydroxyvitamin D3 (Calcitriol) | Isolated human PARP enzyme | Dose-dependent inhibition (40% at 0.1 µM, 80% at 1 µM). | nih.gov |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | RAW 264.7 macrophage cell line | 50% inhibition of peroxynitrite-stimulated PARP activity at 3 µM. | nih.gov |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | Primary human keratinocytes | Significantly reduced UV-induced poly(ADP-ribose) (pADPr) levels, comparable to the known PARP-1 inhibitor 3-aminobenzamide. | mdpi.comphysiology.org |

| 25-hydroxyvitamin D3 | Isolated human PARP enzyme | 40% reduction in PARP activity at 100 µM. | nih.gov |

| Vitamin D3 | RAW 264.7 macrophage cell line | 20% inhibition of peroxynitrite-stimulated PARP activity at 100 µM. | nih.gov |

Experimental Paradigms and Research Methodologies in Hydroxylumisterol3 Studies

In Vitro Cellular Models

In the study of 25-Hydroxyluminsterol3, various in vitro cellular models are employed to elucidate its biological effects and mechanisms of action at the cellular level. These models provide a controlled environment to investigate specific cellular responses without the complexities of a whole organism.

Human Primary Keratinocytes as a Research Model

Human primary keratinocytes are a cornerstone in dermatological research, offering a model that closely mimics the behavior of cells in the human epidermis. These cells are instrumental in studying the effects of compounds like 25-Hydroxyluminsterol3 on skin cell differentiation and response to environmental stressors such as UV radiation.

Research has shown that UV irradiation can alter the lipid profile of cultured keratinocytes, leading to an increase in specific oxysterols, notably 25-hydroxycholesterol (B127956) (25-OH). nih.gov This increase is associated with significant changes in keratinocyte differentiation patterns. nih.gov Studies utilizing human foreskin keratinocytes have demonstrated their capacity to metabolize 25-hydroxyvitamin D3 into 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), a process that is regulated by factors like parathyroid hormone and the concentration of 1,25(OH)2D3 itself. nih.gov This indicates a complex regulatory system within keratinocytes for managing sterol metabolites. nih.gov

Investigations into the effects of 25-OH on keratinocytes have revealed morphological changes, including cell thickening and cytoskeletal disruption. nih.gov Furthermore, an increase in the level of involucrin (B1238512), a protein involved in the formation of the cornified envelope of keratinocytes, has been observed, suggesting an induction of keratinocyte differentiation. nih.gov

Key Findings in Human Primary Keratinocytes:

| Experimental Condition | Observed Effect on Keratinocytes | Reference |

| UV Irradiation | Increased levels of ceramides (B1148491) and 25-hydroxycholesterol. | nih.gov |

| Incubation with 25-OH | Cell thickening and cytoskeletal disruption. | nih.gov |

| Incubation with 25-OH | Increased involucrin levels. | nih.gov |

| Metabolism Study | Metabolize 25-hydroxyvitamin D3 to 1,25-dihydroxyvitamin D3. | nih.gov |

Utilization of Immortalized Cell Lines (e.g., SCC cell lines)

Immortalized cell lines, such as squamous cell carcinoma (SCC) cell lines, provide a readily available and consistent model for cancer research and studies on cellular signaling pathways. nih.govnih.gov These cell lines, derived from tumors, can be cultured indefinitely, allowing for extensive and reproducible experimentation. bioivt.com

SCC cell lines, like SCC-9 and SCC-25, are derived from human oral squamous cell carcinoma and are widely used to investigate tumor progression and the efficacy of potential therapeutic agents. cytion.comcytion.com For instance, the SCC-25 cell line has been utilized in studies to understand changes in integrin function during the early development of SCC. nih.gov Research has also employed a broad panel of head and neck cell lines, including various SCC lines, to study the diversity of head and neck cancers. nih.gov

While direct studies on 25-Hydroxyluminsterol3 using SCC lines are not detailed in the provided context, these cell lines represent a valuable tool for investigating the broader roles of sterols and their metabolites in cancer biology. The immortalized human keratinocyte cell line HaCaT is another relevant model, often used in studies of skin inflammation and carcinogenesis. For example, HaCaT cells have been used to create an in-vitro model for psoriasis to screen anti-psoriatic drug candidates. nih.gov

Examples of Immortalized Cell Lines in Skin Research:

| Cell Line | Origin | Common Research Applications | Reference |

| SCC-9 | Human oral squamous cell carcinoma (tongue) | Head and neck cancer progression, apoptosis, therapeutic efficacy. | cytion.com |

| SCC-25 | Human squamous cell carcinoma (tongue) | Early SCC development, integrin function, MMP-9 expression. | nih.govcytion.com |

| HaCaT | Immortalized human keratinocytes | Psoriasis modeling, skin inflammation, carcinogenesis. | nih.govnih.gov |

Ex Vivo Tissue Models

Ex vivo models, which utilize tissue samples studied outside the body, bridge the gap between in vitro cell cultures and in vivo animal studies. They offer a more complex, tissue-level environment while still allowing for controlled experimental conditions.

Human Skin Explants for Biological Assessment

Human skin explants, which are sections of skin maintained in culture, provide an invaluable platform for dermatological research. qima-lifesciences.commdpi.com These models retain the three-dimensional architecture and cellular diversity of native skin, including the epidermis, dermis, and various cell types like keratinocytes, fibroblasts, and melanocytes. mdpi.comopenrheumatologyjournal.com

This model is particularly useful for studying skin barrier function and repair. nih.gov For instance, a method involving the removal of the stratum corneum allows researchers to observe the regeneration of this crucial barrier layer in vitro. nih.gov Such models have demonstrated that at 37°C, the epidermal differentiation program in explants is comparable to that in native human skin, although with some differences in protein expression and lipid organization. nih.gov

Human skin explants are also used to investigate the effects of various substances and environmental stressors on the skin. qima-lifesciences.com They can be subjected to factors like UV radiation, pollution, and oxidative stress to mimic real-world conditions. qima-lifesciences.com This makes them an ideal system for assessing the biological impact of compounds like 25-Hydroxyluminsterol3 on a more physiologically relevant scale than cell culture alone.

Characteristics of Human Skin Explant Models:

| Feature | Description | Reference |

| Model System | Sections of human skin maintained in a viable state in culture. | qima-lifesciences.commdpi.com |

| Advantages | Retains 3D tissue architecture and cellular diversity; allows for study of cell-cell and cell-matrix interactions. | mdpi.comopenrheumatologyjournal.com |

| Applications | Skin barrier repair, testing of topical compounds, effects of environmental stressors (UV, pollution). | qima-lifesciences.comnih.gov |

| Limitations | Limited viability time (often up to 14 days), inherent variability between donors. | qima-lifesciences.commdpi.com |

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic effects of compounds and their potential for therapeutic applications in a living organism.

Murine Photoprotection Models (e.g., Skh:hr1 mice)

The Skh:hr1 hairless mouse is a widely used and well-regarded model for studying the effects of ultraviolet (UV) radiation on the skin, including photoaging, inflammation, and carcinogenesis. nih.govnih.gov Their lack of hair allows for direct and uniform exposure of the skin to UV light, and they develop skin lesions that are comparable to those seen in humans. nih.gov

These mice are highly susceptible to UV-induced skin cancer, making them suitable for investigating photoprotective agents. nih.gov Studies using Skh:hr1 mice have demonstrated that UVB exposure induces inflammatory responses, such as edema and erythema, as well as the activation of p53, a tumor suppressor protein. nih.gov

Researchers utilize this model to test the efficacy of compounds in mitigating UVB-induced damage. For example, pretreatment with an antioxidant compound was shown to significantly reduce UVB-mediated inflammation and p53 activation in Skh:hr1 mice. nih.gov This type of model would be critical for evaluating the potential photoprotective effects of 25-Hydroxyluminsterol3 in a whole-animal system.

Key Features of the Skh:hr1 Mouse Model for Photoprotection Studies:

| Feature | Relevance in Research | Reference |

| Hairless Phenotype | Allows for uniform UV exposure without the need for shaving, which can cause inflammation. | nih.gov |

| UV Susceptibility | Highly susceptible to UV-induced skin cancer, making it a sensitive model for carcinogenesis studies. | nih.gov |

| Human-like Response | Develops lesions resembling UV-induced tumors in humans, enhancing the translational relevance of findings. | nih.gov |

| Endpoint Measurements | Used to assess inflammatory responses (edema, erythema), cellular damage (p53 activation), and tumor development. | nih.gov |

Analytical and Characterization Techniques

Chromatographic Separation and Mass Spectrometry (LC/MS) for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary and highly sensitive method for the analysis of 25-Hydroxylumisterol3 and its related metabolites. nih.govsciex.com This technique offers the necessary specificity to distinguish between various vitamin D isomers and metabolites, which is often a challenge for other methods like immunoassays. nih.gov

The process typically involves a sample preparation step, such as protein precipitation followed by liquid-liquid extraction, to isolate the analytes from complex biological matrices like plasma or serum. oatext.com Chromatographic separation is then achieved using columns like a C18 analytical column, with a mobile phase often consisting of a mixture of methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to ensure efficient separation. oatext.com

Mass spectrometric detection, often using atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI), allows for the sensitive and specific quantification of the target compounds. nih.govcapes.gov.br Multiple reaction monitoring (MRM) is a common mode of operation where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, such as a deuterated version of the compound (e.g., d6-25(OH)D3), ensuring high accuracy and precision. nih.govcapes.gov.br Methods have been developed that demonstrate linearity over a clinically relevant concentration range, with low limits of detection and quantification. nih.govsciex.comoatext.com

Table 1: Example of LC-MS/MS Parameters for Vitamin D Metabolite Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile, followed by liquid-liquid extraction with hexane. oatext.com |

| Chromatography | C18 analytical column with an isocratic mobile phase (e.g., 85% aqueous methanol/ammonium acetate/formic acid buffer). oatext.com |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI). nih.govcapes.gov.br |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| Internal Standard | Deuterated standards (e.g., d3-25-hydroxyvitamin D3, D6-25(OH)D3). oatext.comcapes.gov.br |

| Linear Range | Typically from ~1-100 ng/mL for 25-hydroxyvitamin D2 and D3. nih.govsciex.com |

| Precision | Intra- and inter-assay coefficients of variation (CV) are generally below 10-15%. oatext.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds like this compound. nih.gov This technique provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. libretexts.orgazooptics.com

For structural determination, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D spectra (¹H and ¹³C NMR) provide information on the different chemical environments of the hydrogen and carbon atoms within the molecule, indicated by their chemical shifts. libretexts.orgazooptics.com The integration of ¹H NMR signals reveals the relative number of protons in each environment. azooptics.com

Spin-spin coupling patterns in ¹H NMR spectra provide crucial data on the connectivity of adjacent, non-equivalent protons. libretexts.org More complex 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding framework of the molecule. These experiments reveal correlations between protons and carbons that are two, three, or even four bonds apart, allowing for the unambiguous assignment of all signals and the confirmation of the proposed structure. nih.gov The use of computational methods to predict NMR parameters can further aid in the structural elucidation process. rsc.org

Spectrophotometric Quantification Methods for Compound Concentration

Spectrophotometric methods offer a more accessible, though generally less specific, approach for quantifying compounds compared to mass spectrometry. These techniques rely on the principle that molecules absorb light at specific wavelengths. For compounds like vitamin D and its metabolites, UV spectrophotometry is often employed, with detection typically occurring around 265 nm. oatext.com

While direct spectrophotometric quantification of this compound in complex biological samples is challenging due to interference from other absorbing molecules, it can be a valuable tool in formulation studies or for assessing the concentration of purified compounds. researchgate.nettubitak.gov.tr For instance, the concentration of a compound in a solution can be determined by measuring its absorbance and applying the Beer-Lambert law, provided a standard curve with known concentrations is established. tubitak.gov.tr

Gene Silencing Methodologies (e.g., Small Interfering RNA - siRNA) for Pathway Elucidation

In the context of this compound research, siRNA could be used to silence genes encoding enzymes suspected to be involved in its synthesis or metabolism. By observing how the levels of this compound or its downstream effects are altered upon silencing a particular gene, researchers can elucidate its metabolic pathway. For example, one could investigate the role of specific cytochrome P450 enzymes or other hydroxylases. This approach is also critical for dissecting signaling pathways, where silencing key receptor or signaling proteins can reveal how this compound exerts its biological effects. nih.govfrontiersin.org

Immunochemical Assays (e.g., Enzyme-Linked Immunosorbent Assays - ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunochemical method used for the quantification of various analytes, including hormones and their metabolites, in biological fluids like serum and plasma. thermofisher.combiohithealthcare.com These assays are based on the highly specific binding between an antibody and its antigen. mybiosource.com

For the analysis of vitamin D metabolites, competitive ELISA kits are frequently used. thermofisher.comabcam.com In this format, the analyte in the sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) version of the analyte for a limited number of binding sites on an antibody that is pre-coated onto a microplate well. thermofisher.commybiosource.com After an incubation period, the unbound components are washed away, and a substrate is added that produces a measurable color signal in the presence of the enzyme. The intensity of the signal is inversely proportional to the concentration of the analyte in the sample. thermofisher.com

While ELISA kits for total 25-hydroxyvitamin D are widely available, the specificity for individual metabolites like this compound can be a limitation, with potential for cross-reactivity with other vitamin D forms. nih.govmybiosource.com Therefore, while useful for high-throughput screening, results are often confirmed with a more specific method like LC-MS/MS. biohithealthcare.com

Table 2: Characteristics of a Typical Competitive ELISA Kit for 25-Hydroxy Vitamin D

| Feature | Description |

|---|---|

| Assay Type | Competitive Enzyme Immunoassay. mybiosource.comabcam.com |

| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates. mybiosource.comthermofisher.com |

| Principle | Competition between the sample analyte and a labeled analyte for antibody binding sites. thermofisher.commybiosource.com |

| Detection | Colorimetric, measured by an absorbance microplate reader. thermofisher.com |

| Sensitivity | Typically in the low ng/mL range. thermofisher.comabcam.com |

| Cross-Reactivity | May exhibit cross-reactivity with other vitamin D metabolites. mybiosource.com |

Cellular Metabolic Flux Analysis (e.g., Extracellular Acidification Rate measurements)

Cellular metabolic flux analysis provides a dynamic view of cellular metabolism by measuring the rates of metabolic pathways. embopress.orgd-nb.info A key technique in this area is the measurement of the extracellular acidification rate (ECAR), which is a primary indicator of the rate of glycolysis. sickkids.canih.gov Glycolysis results in the production of lactate (B86563), which is extruded from the cell, causing acidification of the surrounding medium. bmglabtech.com

Instruments like the Seahorse XF Analyzer can simultaneously measure ECAR and the oxygen consumption rate (OCR), a measure of mitochondrial respiration. nih.gov This allows for a comprehensive assessment of the cellular metabolic phenotype. In studies involving this compound, measuring ECAR can help determine if the compound influences cellular energy metabolism. For instance, research has shown that treatment of UV-irradiated human primary keratinocytes with a related compound, 24-hydroxylumisterol 3, led to an increase in the extracellular acidification rate. researchgate.net This suggests a shift towards a more glycolytic state, which could be a crucial part of the cellular response to UV damage and the protective effects of these compounds. researchgate.net By analyzing these metabolic shifts, researchers can gain insight into the mechanisms by which this compound modulates cellular function. nih.gov

DNA Damage Quantification Assays (e.g., CPD and 8-OHdG Detection)

In the study of this compound and related compounds, quantifying DNA damage is crucial to understanding their photoprotective mechanisms. The primary forms of DNA damage induced by ultraviolet (UV) radiation are cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative stress. ardc.edu.auarborassays.com Various assay methodologies are employed to detect and measure these DNA lesions in experimental settings.

Ultraviolet (UV) radiation from the sun is a primary environmental factor that can lead to skin cancer. It causes the formation of pyrimidine dimers in DNA, which can result in mutations if not repaired. nih.gov In humans, these dimers are primarily removed through nucleotide excision repair. nih.gov

Cyclobutane Pyrimidine Dimer (CPD) Detection

CPDs are the most common type of DNA damage caused by UVB radiation. researchgate.netresearchgate.net Their formation involves the creation of a cyclobutane ring between two adjacent pyrimidine bases on the same DNA strand. researchgate.netmdpi.com Several techniques are utilized to quantify CPDs in cellular DNA following UV exposure and treatment with compounds like this compound.

One common method involves the use of specific antibodies that recognize and bind to CPDs. researchgate.netcellbiolabs.com This immunochemical approach can be applied in various formats:

Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput method allows for the rapid quantification of CPDs in isolated DNA samples. cellbiolabs.com DNA standards with known amounts of CPDs are used to generate a standard curve for accurate measurement. cellbiolabs.com

Immunohistochemistry (IHC): This technique allows for the visualization and quantification of CPDs within the context of tissue architecture, such as in skin explants. researchgate.net Staining intensity correlates with the amount of DNA damage.

Another established method for detecting DNA damage, including CPDs, is the Comet assay (single-cell gel electrophoresis) . researchgate.netnih.gov This technique measures DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further from the nucleus, forming a "comet" shape. The extent of the comet tail is proportional to the amount of DNA damage. researchgate.net

8-hydroxy-2'-deoxyguanosine (8-OHdG) Detection

8-OHdG is a well-established biomarker for oxidative DNA damage, resulting from the interaction of reactive oxygen species (ROS) with guanine (B1146940) bases in the DNA. nih.govnih.govbrieflands.com UV radiation can indirectly cause this type of damage by generating ROS. nih.gov The quantification of 8-OHdG is therefore critical in assessing the antioxidant properties of photoprotective agents.

Similar to CPD detection, antibody-based methods are widely used for 8-OHdG quantification:

ELISA: Competitive ELISAs are available for the rapid and sensitive measurement of 8-OHdG in various biological samples, including DNA isolated from cells and tissues. epigentek.commybiosource.com

Immunohistochemistry (IHC): IHC is used to detect and localize 8-OHdG within tissue sections, providing spatial information about oxidative damage. researchgate.netnih.gov

Research Findings on this compound

Studies on human primary keratinocytes and skin explants have demonstrated the efficacy of 24-Hydroxylumisterol3 (a closely related derivative) in reducing UV-induced DNA damage. nih.gov Treatment with this compound has been shown to significantly decrease the levels of both CPDs and 8-OHdG. explorationpub.com

Research indicates that treatment with 24-hydroxylumisterol3 or 1,25(OH)2D3 after UV exposure reduced both UV-induced cyclobutane pyrimidine dimers and oxidative DNA damage in keratinocytes. nih.gov In one study, treatment with 24(OH)L3 or 1,25(OH)2D at concentrations of 1 x 10-10 M and higher significantly reduced UV-induced CPDs and 8-OHdG in irradiated keratinocytes. explorationpub.com

The tables below summarize representative findings from studies investigating the effects of lumisterol (B196343) derivatives on DNA damage markers.

Table 1: Effect of 24-Hydroxylumisterol3 on UV-Induced CPDs in Human Keratinocytes

| Treatment Concentration | % Reduction in CPDs (Mean ± SEM) | Statistical Significance (p-value) |

| 1 x 10⁻¹⁰ M | Significant | < 0.01 |

| Higher Concentrations | Significant | < 0.01 |

This table is based on data indicating that treatment with 24(OH)L3 at 1 × 10⁻¹⁰ M and higher concentrations significantly reduced UV-induced CPDs (P < 0.01) in UV-irradiated keratinocytes. explorationpub.com

Table 2: Effect of 24-Hydroxylumisterol3 on UV-Induced 8-OHdG in Human Keratinocytes

| Treatment Concentration | % Reduction in 8-OHdG (Mean ± SEM) | Statistical Significance (p-value) |

| 1 x 10⁻¹⁰ M | Significant | < 0.05 |

| Higher Concentrations | Significant | < 0.05 |

This table is based on data indicating that treatment with 24(OH)L3 at 1 × 10⁻¹⁰ M and higher concentrations have significantly reduced 8-OHdG (P < 0.05) in UV-irradiated keratinocytes. explorationpub.com

These findings suggest that this compound and its analogs may exert their photoprotective effects by mitigating both direct DNA damage (CPDs) and oxidative DNA damage (8-OHdG). researchgate.netnih.gov The mechanisms underlying these effects are thought to involve the activation of cellular repair pathways and the reduction of oxidative stress. nih.govoup.com

Comparative Research with Canonical Vitamin D Metabolites

Functional Similarities with 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) in Photoprotection

Both 1,25(OH)2D3 and related sterol metabolites demonstrate significant capabilities in protecting skin cells from the damaging effects of ultraviolet (UV) radiation. The photoprotective functions of 1,25(OH)2D3 are well-documented; it has been shown to reduce UV-induced DNA damage, such as the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), in keratinocytes, melanocytes, and fibroblasts. nih.govnih.gov This protection is achieved by diminishing the need for apoptosis in damaged cells and is associated with an increase in the expression of the tumor suppressor protein p53, which aids in DNA repair. nih.govnih.gov Furthermore, 1,25(OH)2D3 mitigates oxidative stress by reducing levels of reactive oxygen species (ROS) and nitric oxide (NO) products, which can otherwise cause indirect DNA damage. nih.govrsc.org

While direct evidence for the photoprotective role of 25HC3S is still emerging, studies on structurally similar "over-irradiation products" of vitamin D synthesis, such as 24-hydroxylumisterol3 (24(OH)L3), offer compelling parallels. Research shows that 24(OH)L3 provides photoprotection against UV damage in a manner similar to 1,25(OH)2D3, effectively reducing UV-induced CPDs and oxidative DNA damage in human keratinocytes. mdpi.com This protection is linked to a reduction in ROS levels and an enhancement of DNA repair mechanisms. mdpi.com Given that 25HC3S is known to possess potent anti-inflammatory properties, it likely contributes to mitigating the inflammatory cascade that is a hallmark of UV-induced skin damage, a function broadly shared with 1,25(OH)2D3.

Implications for Cutaneous Homeostasis and Adaptive Responses to UV Exposure

The distinct yet sometimes convergent actions of 1,25(OH)2D3 and 25HC3S have significant implications for maintaining skin balance (homeostasis) and for the skin's ability to adapt to environmental stressors like UV radiation.

Cutaneous homeostasis relies heavily on the tightly regulated processes of keratinocyte proliferation and differentiation, as well as the maintenance of the skin's lipid barrier. 1,25(OH)2D3 is a well-established promoter of keratinocyte differentiation, a process essential for forming the protective outer layers of the epidermis. nih.govscience.gov It also plays a role in lipid accumulation, which is critical for barrier function. unito.it The precursor to 25HC3S, 25-hydroxycholesterol (B127956), is also implicated in inducing changes in keratinocyte differentiation. The ability of 25HC3S to regulate lipid metabolism suggests it also contributes to the integrity of the skin barrier. avantiresearch.com

The adaptive response to UV exposure involves a cascade of protective measures. The synthesis of 1,25(OH)2D3 in the skin is itself a UV-dependent process, positioning it as a natural, built-in mechanism to counteract UV-induced damage. nih.govdirect-ms.org Its ability to reduce DNA damage and suppress inflammation is a primary adaptive function. nih.govrsc.org The generation of other photoproducts from continued UV exposure, such as lumisterol (B196343) derivatives, suggests a multi-layered photochemical defense system. mdpi.com 25HC3S contributes to this adaptive response primarily through its potent anti-inflammatory and epigenetic regulatory functions. By suppressing inflammation via PPARγ and globally altering gene expression through DNMT inhibition, 25HC3S can help manage the cellular stress and damage inflicted by UV radiation, facilitating repair and promoting cell survival. nih.gov

| Function | 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) | 25-Hydroxycholesterol-3-sulfate (25HC3S) |

|---|---|---|

| Keratinocyte Differentiation | Promotes terminal differentiation nih.govscience.gov | Precursor (25-HC) is involved in differentiation |

| Response to UV Damage | Reduces DNA damage (CPDs, 8-oxodG), decreases ROS/NO, increases p53 nih.govnih.govrsc.org | Potent anti-inflammatory action (via PPARγ/NF-κB), epigenetic regulation (via DNMTs) nih.govresearchgate.net |

| Skin Barrier Function | Supports lipid accumulation and barrier repair unito.it | Regulates lipid metabolism, likely contributing to barrier integrity avantiresearch.com |

Future Research Trajectories for Hydroxylumisterol3 Compounds

Comprehensive Elucidation of Specific Receptor Binding Affinities and Pharmacodynamics

While initial studies have shown that hydroxylated lumisterol (B196343) compounds, including 25(OH)L3, can interact with a range of nuclear receptors, a more detailed understanding of their binding affinities and pharmacodynamics is crucial. Future research should focus on quantitative assessments of these interactions.

It has been established that hydroxylumisterols can act as partial agonists for the Vitamin D Receptor (VDR), particularly at its non-genomic binding site, and as inverse agonists for the Retinoic Acid-Related Orphan Receptors α and γ (RORα and RORγ). nih.govbeilstein-journals.org Furthermore, they have been shown to be ligands for Liver X Receptors (LXRα and LXRβ) and the Aryl Hydrocarbon Receptor (AhR). mdpi.comnih.gov However, specific binding affinity constants (e.g., Ki, Kd, or IC50 values) for 25-Hydroxyluminsterol3 with these receptors are yet to be determined. Competitive binding assays and surface plasmon resonance studies would provide valuable data in this regard.

Table 1: Known and Potential Nuclear Receptor Interactions of Hydroxylated Lumisterol Compounds

| Receptor | Interaction Type | Known/Potential Effects |

|---|---|---|

| Vitamin D Receptor (VDR) | Partial Agonist (non-genomic site) | Modulation of VDR-mediated signaling. nih.gov |

| Retinoic Acid-Related Orphan Receptor α (RORα) | Inverse Agonist | Inhibition of RORα-mediated transcriptional activity. nih.govbeilstein-journals.org |

| Retinoic Acid-Related Orphan Receptor γ (RORγ) | Inverse Agonist | Inhibition of RORγ-mediated transcriptional activity. nih.govbeilstein-journals.org |

| Liver X Receptor α (LXRα) | Ligand | Regulation of lipid metabolism and inflammation. nih.gov |

| Liver X Receptor β (LXRβ) | Ligand | Regulation of lipid metabolism and inflammation. nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Ligand | Modulation of xenobiotic metabolism and immune responses. mdpi.com |

Identification of Novel Downstream Target Genes and Signaling Networks

The biological effects of 25-Hydroxyluminsterol3 are mediated by complex signaling networks. While some key pathways have been identified, a comprehensive map of the downstream target genes is needed.

Research has shown that hydroxylumisterols exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. beilstein-journals.org This is associated with the decreased expression of inflammatory genes such as RELA (encoding the p65 subunit of NF-κB) and various interleukins. nih.gov Additionally, these compounds have been found to activate the NRF2 and p53 signaling pathways, leading to the upregulation of genes involved in antioxidant defense and tumor suppression. mdpi.comsemanticscholar.org Future studies employing transcriptomics (RNA-seq) and proteomics will be instrumental in identifying the full spectrum of genes and proteins regulated by 25-Hydroxyluminsterol3 in different cell types.

Table 2: Key Signaling Pathways and Downstream Targets Modulated by Hydroxylated Lumisterol Compounds

| Signaling Pathway | Effect | Examples of Downstream Target Genes |

|---|---|---|

| NF-κB | Inhibition | RELA, IL1A, IL1B, IL10, IL17 nih.gov |

| NRF2 | Activation | GR, HO-1, CAT, SOD1, SOD2 semanticscholar.org |

| p53 | Activation | Genes involved in cell cycle arrest and apoptosis. semanticscholar.org |

| Keratinocyte Differentiation | Stimulation | IVL, LOR, FLG, TGM1, KRT1, KRT10 nih.gov |

Exploration of Systemic Distribution, Pharmacokinetics, and Metabolism Beyond Skin

The initial formation of lumisterol3 occurs in the skin upon exposure to UVB radiation, and its subsequent hydroxylation is also known to happen in skin cells. semanticscholar.org However, recent evidence suggests that these compounds are not confined to the skin. Lumisterol3 and its hydroxylated metabolites have been detected in human serum and epidermis, indicating that they can enter the systemic circulation. nih.gov

A study in mice demonstrated that oral intake of lumisterol can impact systemic vitamin D metabolism, suggesting that these compounds are absorbed from the gut and distributed throughout the body. researchgate.net Future research should focus on detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of 25-Hydroxyluminsterol3. This will involve developing sensitive analytical methods for its quantification in various tissues and biological fluids. Identifying the key enzymes involved in its systemic metabolism will also be a critical area of investigation.

Investigation of Potential Therapeutic Applications Beyond Cutaneous Biology

The known biological activities of 25-Hydroxyluminsterol3 and related compounds suggest a range of therapeutic possibilities that extend beyond skin health. The primary focus of current research has been on their photoprotective, anti-inflammatory, and anti-melanoma effects in the skin. nih.gov

The potent anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, suggest potential applications in a variety of inflammatory conditions. beilstein-journals.org Furthermore, in-silico studies and in-vitro assays have indicated that 25-Hydroxyluminsterol3 can inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an IC50 of 0.5 µM, suggesting a potential role in antiviral therapy. The antioxidant effects mediated by the NRF2 pathway could be beneficial in diseases associated with oxidative stress. mdpi.com Future preclinical studies in animal models of inflammatory diseases, viral infections, and other conditions are warranted to explore these broader therapeutic applications.

Development of Advanced Analogues with Enhanced Biological Specificity and Efficacy

While 25-Hydroxyluminsterol3 is a naturally occurring compound with promising biological activities, the development of synthetic analogues could lead to improved therapeutic profiles. There is currently a lack of research on the synthesis of analogues of hydroxylated lumisterol compounds.

Future research in medicinal chemistry should focus on designing and synthesizing novel analogues of 25-Hydroxyluminsterol3 with modifications to the side chain or the core sterol structure. These modifications could aim to enhance binding affinity and specificity for particular nuclear receptors, thereby increasing therapeutic efficacy and reducing potential off-target effects. For example, analogues could be designed to be more potent inverse agonists of RORα/γ for treating inflammatory diseases or to have improved VDR agonistic activity for skin disorders. The development of such analogues will require a multidisciplinary approach involving chemical synthesis, computational modeling, and extensive biological evaluation.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 25-HydroxyluMisterol3?

- Methodological Guidance : Synthesis typically involves hydroxylation of precursor molecules under controlled conditions (e.g., enzymatic or chemical catalysis). Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation .

- High-Performance Liquid Chromatography (HPLC) for purity assessment .

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Q. How can researchers optimize stability studies for this compound under varying physiological conditions?

- Methodological Guidance : Design stability assays using:

- pH gradients (e.g., simulated gastric/intestinal fluids) to assess degradation kinetics.

- Temperature-controlled environments (e.g., 4°C, 25°C, 37°C) to mimic storage and physiological conditions.

- LC-MS/MS for quantifying degradation products .

Q. What are the best practices for validating bioactivity assays for this compound in vitro?

- Methodological Guidance :

- Use dose-response curves to establish EC₅₀/IC₅₀ values.

- Include positive and negative controls (e.g., known agonists/inhibitors) to confirm assay specificity .

- Address inter-lab variability by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s bioactivity across studies be systematically resolved?

- Methodological Guidance :

- Conduct meta-analysis with inclusion/exclusion criteria (e.g., study design, sample size, assay type) to identify confounding variables .

- Apply hypothesis-testing frameworks (e.g., PICO for clinical studies) to isolate variables contributing to discrepancies .

- Use Bayesian statistics to quantify uncertainty and update prior probabilities based on new data .

Q. What strategies are effective for elucidating this compound’s metabolic pathways in complex biological systems?

- Methodological Guidance :

- Isotopic labeling (e.g., ¹³C or ²H) coupled with untargeted metabolomics to track metabolic flux .

- CRISPR/Cas9 knockout models to identify enzymes responsible for specific biotransformations .

- Network pharmacology to map interactions between metabolites and target proteins .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) properties?

- Methodological Guidance :

- Develop physiologically based pharmacokinetic (PBPK) models using parameters like logP, protein binding, and clearance rates .

- Validate models against in vivo data through goodness-of-fit tests (e.g., AIC, BIC) .

- Address model limitations via sensitivity analysis to identify critical parameters influencing predictions .

Q. What experimental designs are optimal for studying this compound’s role in multi-omics contexts (e.g., transcriptomics, proteomics)?

- Methodological Guidance :

- Use longitudinal study designs with time-series sampling to capture dynamic omics interactions .

- Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify overrepresented biological processes .

- Integrate datasets via machine learning algorithms (e.g., random forests, neural networks) to predict emergent properties .

Addressing Data Contradictions and Ethical Considerations

Q. How should researchers navigate ethical challenges when reporting negative or inconclusive results for this compound?

- Methodological Guidance :

- Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework to reduce publication bias .

- Follow ARRIVE guidelines for transparent reporting of animal studies .

- Disclose conflicts of interest and funding sources in the Acknowledgments section .

Q. What frameworks are recommended for ensuring methodological rigor in this compound studies?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.